molecular formula C21H14N4O4 B6021113 (E)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(E)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B6021113
M. Wt: 386.4 g/mol
InChI Key: FLYIEUDKSUWXTB-UKTHLTGXSA-N
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Description

(E)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzimidazole moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation, which is a well-studied reaction in organic chemistry . This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives might be studied for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research might explore its potential as a therapeutic agent, particularly if it shows activity against specific molecular targets.

Mechanism of Action

The mechanism of action of (E)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with molecular targets within cells. This could include binding to enzymes or receptors, thereby modulating their activity. Computational studies, such as those using density functional theory, can help elucidate these interactions and predict the compound’s behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (E)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile include other benzimidazole derivatives and furan-containing compounds. Examples include bis(2-ethylhexyl) terephthalate and other compounds synthesized via Knoevenagel condensation .

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

IUPAC Name

(E)-3-[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4/c1-12-2-5-17-18(8-12)24-21(23-17)13(11-22)9-15-4-7-20(29-15)16-10-14(25(27)28)3-6-19(16)26/h2-10,26H,1H3,(H,23,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYIEUDKSUWXTB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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